Ajoene

Antimicrobial MIC Garlic compounds

Ajoene (CAS 92285-01-3) is an organosulfur compound formed via thermal rearrangement of allicin, found naturally in crushed garlic (Allium sativum) extracts. It exists as a mixture of (E)- and (Z)-stereoisomers (approximately 4:1 ratio), with the (Z)-isomer reported to exhibit greater bioactivity.

Molecular Formula C9H14OS3
Molecular Weight 234.4 g/mol
CAS No. 92285-01-3
Cat. No. B124975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjoene
CAS92285-01-3
Synonyms2-Propen-1-yl [3-(2-propen-1-ylsulfinyl)-1-propen-1-yl]disulfide;  2-Propenyl 3-(2-propenylsulfinyl)-1-propenyl disulfide;  Acuagel;  Adjoen;  Ajoene
Molecular FormulaC9H14OS3
Molecular Weight234.4 g/mol
Structural Identifiers
SMILESC=CCSSC=CCS(=O)CC=C
InChIInChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+
InChIKeyIXELFRRANAOWSF-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajoene CAS 92285-01-3: Evidence-Based Procurement Guide for Garlic-Derived Organosulfur Compounds


Ajoene (CAS 92285-01-3) is an organosulfur compound formed via thermal rearrangement of allicin, found naturally in crushed garlic (Allium sativum) extracts [1]. It exists as a mixture of (E)- and (Z)-stereoisomers (approximately 4:1 ratio), with the (Z)-isomer reported to exhibit greater bioactivity [1]. Structurally, it contains both sulfoxide and disulfide functional groups, and is recognized for possessing greater chemical stability compared to its metabolic precursor allicin [2]. This compound demonstrates broad-spectrum antimicrobial activity, potent antiplatelet effects, inhibition of cholesterol biosynthesis, and anticancer cytotoxicity .

Why Ajoene Cannot Be Substituted with Allicin or Diallyl Disulfide in Scientific and Industrial Applications


Substitution of ajoene with other garlic-derived organosulfur compounds such as allicin or diallyl disulfide (DADS) is not scientifically justified due to divergent potency profiles, distinct mechanisms of action, and differing stability characteristics [1]. While allicin is the immediate precursor to ajoene, it exhibits significantly lower chemical stability, which impacts its practical utility in long-term assays and formulation development [2]. Direct comparative studies demonstrate that ajoene possesses a unique antiplatelet mechanism not shared by any other known antiplatelet compound, and it displays differential antimicrobial and cholesterol biosynthesis inhibition activities compared to its closest structural analogs [3]. The quantitative evidence presented in Section 3 underscores that generic interchange based solely on chemical class would lead to unpredictable and suboptimal experimental outcomes.

Ajoene Quantitative Differentiation Evidence Against Closest Analogs (Allicin, DADS, DAS)


Antimicrobial Potency: Ajoene vs. Allicin, DADS, and DAS MIC Comparison

Ajoene demonstrates superior antimicrobial activity against Gram-positive bacteria compared to allicin and diallyl disulfide (DADS). Against Staphylococcus aureus, ajoene exhibits a minimum inhibitory concentration (MIC) of <20 µg/mL, whereas allicin requires 600 µg/mL [1]. Against Bacillus cereus, ajoene achieves an MIC of 5 µg/mL, compared to allicin's MIC range of 4–300 µg/mL against Gram-negative bacteria [1]. Diallyl sulfide (DAS) shows significantly weaker antibacterial activity [2].

Antimicrobial MIC Garlic compounds

Anti-Platelet Activity: Ajoene vs. Dipyridamole and Unique Mechanism

Ajoene exhibits a unique antiplatelet mechanism distinct from all other known antiplatelet compounds, inhibiting agonist-induced exposure of fibrinogen receptors and intracellular protein kinase C activation [1]. For collagen-induced platelet aggregation in human platelet-rich plasma (PRP), the ID50 for ajoene is 95 ± 5 µM [2]. In an in vivo baboon model, a single intravenous dose of ajoene at 25 mg/kg completely inhibited platelet aggregation for 2 hours, whereas dipyridamole at 0.8 mg/kg reduced aggregation by only 20% for just 15 minutes [3].

Anti-platelet Thrombosis IC50

Cholesterol Biosynthesis Inhibition: Ajoene vs. Allicin IC50 Comparison

In a modified liver homogenate model, ajoene inhibited cholesterol synthesis with an IC50 of 6.4 × 10⁻⁴ M, demonstrating greater potency than both allicin (IC50 9.4 × 10⁻⁴ M) and 2-vinyl-4H-1,3-dithiin (IC50 7.2 × 10⁻⁴ M) [1]. In rat hepatocytes, ajoene inhibited sterol biosynthesis by 19% with an IC50 of 9 µM, whereas allicin was almost ineffective [2].

Cholesterol HMG-CoA reductase IC50

Stability and Anticancer Cytotoxicity: Ajoene vs. Dihydroajoene Analogues

Ajoene exhibits greater chemical stability than allicin, a key advantage for formulation and long-term studies [1]. However, ajoene is unstable in blood, prompting the development of dihydroajoene analogues [2]. A Structure-Activity Relationship (SAR) study demonstrated that a phenol-substituted dihydroajoene analogue exhibited an IC50 of 4.1 µM against WHCO1 oesophageal cancer cells, which is approximately 7-fold more potent than the parent ajoene [2]. Additionally, dihydroajoenes were found to be significantly more stable in the red blood cell fraction of mouse blood compared to ajoene analogues retaining the double bond [2].

Stability Anticancer IC50

Ajoene Optimal Application Scenarios Supported by Quantitative Evidence


Antimicrobial Susceptibility Testing Against Gram-Positive Pathogens

Ajoene is the preferred compound for antimicrobial studies targeting Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, where it demonstrates MIC values of <20 µg/mL and 5 µg/mL respectively, providing >120-fold higher potency than allicin (600 µg/mL) [1]. This makes it ideal for screening antimicrobial agents or for use as a positive control in susceptibility assays.

In Vivo Anti-Thrombotic and Platelet Aggregation Studies

Due to its unique mechanism of action and sustained in vivo platelet inhibition (complete inhibition for 2 hours at 25 mg/kg IV in baboons), ajoene is the optimal choice for anti-thrombotic research compared to dipyridamole, which provides only transient and partial inhibition [2]. Its synergistic potential with other antiplatelet agents further supports its use in combination therapy models [3].

Cholesterol Biosynthesis and Lipid Metabolism Investigations

Ajoene's superior potency in inhibiting cholesterol biosynthesis (IC50 6.4 × 10⁻⁴ M in liver homogenate, 9 µM in HepG2 cells) compared to allicin (IC50 9.4 × 10⁻⁴ M and 7 µM, respectively) makes it the preferred tool for studies on HMG-CoA reductase inhibition and lipid metabolism regulation [4].

Preclinical Anticancer Lead Optimization and SAR Studies

While ajoene exhibits broad anticancer cytotoxicity (IC50 7-41 µM across multiple cell lines), its limited blood stability has driven the development of dihydroajoene analogues. These analogues, such as the phenol derivative, show a 7-fold improvement in potency (IC50 4.1 µM) and enhanced blood stability, making ajoene a valuable scaffold for anticancer lead optimization programs [5].

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